2-Bromo-8-methylquinoline (CAS: 99073-81-1) is a specialized halogenated heterocycle characterized by a highly reactive C2-bromide and a sterically demanding C8-methyl group. In industrial and advanced laboratory settings, it serves as a critical precursor for the synthesis of sterically shielded bidentate ligands, bis-helicenic bipyridines, and complex pharmaceutical intermediates. Unlike simpler quinolines, the strategic placement of the 8-methyl group adjacent to the nitrogen heteroatom provides essential steric bulk that modulates metal coordination geometry, while also offering a site for downstream benzylic functionalization. The C2-bromide ensures high reactivity in palladium-catalyzed cross-coupling workflows, making this compound a high-value procurement choice for materials science and catalytic ligand development[1].
Substituting 2-bromo-8-methylquinoline with its chlorinated analog, 2-chloro-8-methylquinoline, frequently leads to procurement and process failures in cross-coupling workflows. The significantly higher bond dissociation energy of the C-Cl bond requires elevated temperatures and specialized, expensive phosphine ligands to achieve oxidative addition, which is further hindered by the steric shielding of the 8-methyl group. Conversely, substituting with 2-bromoquinoline eliminates the 8-methyl group entirely. This loss removes the critical steric bulk required to tune the bite angle in resulting bidentate metal complexes and eliminates the possibility of orthogonal benzylic functionalization (such as radical bromination to form Wittig precursors), fundamentally altering the downstream utility of the building block[1].
In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), the leaving group identity is critical, especially in sterically congested environments. 2-Bromo-8-methylquinoline benefits from a C-Br bond dissociation energy of approximately 280 kJ/mol, allowing for efficient oxidative addition and high-yield couplings (e.g., 57% isolated yield in complex, sterically hindered bis-helicenic Negishi couplings) under relatively mild conditions. In contrast, 2-chloro-8-methylquinoline possesses a stronger C-Cl bond (~327 kJ/mol). When combined with the steric hindrance of the 8-methyl group, the chlorinated analog typically requires temperatures exceeding 100°C and specialized biarylphosphine ligands to achieve comparable conversion, often resulting in lower isolated yields and higher catalyst costs [1].
| Evidence Dimension | C-X Bond Dissociation Energy and Coupling Reactivity |
| Target Compound Data | ~280 kJ/mol C-Br bond; enables mild coupling conditions and high yields (e.g., 57% in complex Negishi systems) |
| Comparator Or Baseline | 2-Chloro-8-methylquinoline (~327 kJ/mol C-Cl bond; requires >100°C and specialized ligands) |
| Quantified Difference | ~47 kJ/mol lower activation barrier for the bromide, translating to milder conditions and higher yields in sterically hindered couplings. |
| Conditions | Palladium or Zinc-catalyzed cross-coupling workflows (e.g., Negishi, Suzuki). |
Procuring the bromo-variant reduces expensive catalyst/ligand requirements and prevents thermal degradation of sensitive substrates during complex synthesis.
The presence of the 8-methyl group is a defining feature for ligand design. Homocoupling of 2-bromo-8-methylquinoline yields 8,8'-dimethyl-2,2'-biquinoline. The 8,8'-dimethyl substituents introduce critical steric bulk adjacent to the nitrogen donor atoms, forcing a specific dihedral angle and creating a sterically shielded metal-binding pocket that stabilizes specific metal oxidation states (e.g., in Pd(II) or Zn(II) complexes). Procurement of the unsubstituted 2-bromoquinoline yields standard 2,2'-biquinoline, which lacks this steric shielding, resulting in fundamentally different coordination kinetics and lower stability for sterically demanding catalytic intermediates [1].
| Evidence Dimension | Ligand Steric Shielding |
| Target Compound Data | Yields 8,8'-dimethyl-2,2'-biquinoline with sterically shielded N-donors |
| Comparator Or Baseline | 2-Bromoquinoline (Yields unsubstituted 2,2'-biquinoline lacking steric bulk) |
| Quantified Difference | The 8-methyl group enforces a specific bite angle and shields the metal center, altering catalytic stability. |
| Conditions | Transition metal coordination (e.g., Pd, Zn) in catalytic or photophysical applications. |
Essential for researchers and manufacturers designing structurally rigid or sterically demanding ligands for asymmetric catalysis or OLEDs.
2-Bromo-8-methylquinoline serves as a highly versatile bifunctional precursor because the 8-methyl group can undergo selective radical bromination (e.g., using NBS) to form 2-bromo-8-(bromomethyl)quinoline. This allows the formation of phosphonium salts for Wittig reactions at the C8 position while preserving the C2-bromide for subsequent cross-coupling. Utilizing 2-bromoquinoline as a substitute completely eliminates this synthetic pathway, as it lacks the benzylic carbon required for this orthogonal functionalization. This dual reactivity is heavily leveraged in the stepwise synthesis of complex macrocycles and cascade polymers [1].
| Evidence Dimension | Downstream Derivatization Potential |
| Target Compound Data | Enables orthogonal C8-benzylic functionalization and C2-cross-coupling |
| Comparator Or Baseline | 2-Bromoquinoline (Lacks benzylic site; restricted to C2 functionalization only) |
| Quantified Difference | Provides an additional, orthogonal reactive site for Wittig or substitution chemistry. |
| Conditions | Radical bromination (NBS) followed by Wittig olefination or cross-coupling. |
Allows buyers to procure a single, highly programmable building block for synthesizing complex multi-ring systems or dendrimers.
The compound is the optimal starting material for generating 8,8'-dimethyl-2,2'-biquinoline derivatives. These ligands are critical in transition-metal catalysis where steric shielding of the metal center is required to control reaction selectivity and stabilize reactive intermediates [1].
Used extensively in the synthesis of bis-helicenic bipyridines and zinc-coordinated luminescent complexes. The 8-methyl group dictates the chiral and steric environment, which is essential for tuning the emission wavelengths and quantum yields of the resulting materials[2].
Serves as a programmable precursor where the 8-methyl group can be converted to a bromomethyl group for Wittig reactions, while the 2-bromide is retained for Negishi or Suzuki couplings, enabling the efficient construction of complex macrocycles and dendrimers [2].